Functional Group Orthogonality: A Direct Comparison of Reactive Handles with N-Boc-3-aminothiophene
Boc-3-aminothiophene-2-carboxylic acid possesses two functional handles: a carboxylic acid for amide bond formation and a Boc-protected amine for controlled deprotection. In contrast, N-Boc-3-aminothiophene (CAS 19228-91-2) lacks a carboxylic acid and cannot be directly coupled to an amine nucleophile without prior, often inefficient, functionalization [1]. This difference is fundamental to synthetic utility and is quantified by the presence (Target) or absence (Comparator) of the key reactive group.
| Evidence Dimension | Functional Groups Available for Peptide Coupling |
|---|---|
| Target Compound Data | Two: 1 carboxylic acid, 1 Boc-protected amine |
| Comparator Or Baseline | N-Boc-3-aminothiophene (CAS 19228-91-2) - One: 1 Boc-protected amine |
| Quantified Difference | Target compound has one additional reactive handle (carboxylic acid). |
| Conditions | Analysis based on molecular structure |
Why This Matters
The presence of a free carboxylic acid is non-negotiable for standard amide coupling, making the target compound a direct building block for peptides, while the comparator requires additional synthetic steps.
- [1] PubChem. (n.d.). Compound Summary for CID 736476, N-Boc-3-aminothiophene. View Source
